4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine
Description
4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine (CAS: 101479-37-2) is a pyrimidine derivative with a molecular formula of C₉H₁₄N₆O and a molecular weight of 206.25 g/mol . The compound features a pyrimidine ring substituted at position 4 with a (3-methylbutan-2-yl)oxy group and an amine group at position 3. It is cataloged as a building block in organic synthesis, highlighting its utility in constructing complex heterocyclic systems .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(3-methylbutan-2-yloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-6(2)7(3)13-9-8(10)4-11-5-12-9/h4-7H,10H2,1-3H3 |
InChI Key |
STCFSWSBJOCIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC1=NC=NC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with 3-methylbutan-2-ol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, molecular weights, and applications of 4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine and related pyrimidine derivatives:
Key Comparative Analyses
Substituent Effects on Physicochemical Properties
- Lipophilicity : The (3-methylbutan-2-yl)oxy group in the target compound enhances lipophilicity compared to 2-Chloro-4-methylpyrimidin-5-amine () and 5-(4-Methoxyphenyl)pyrimidin-2-amine (). This property may improve membrane permeability but reduce aqueous solubility .
- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom in 2-Chloro-4-methylpyrimidin-5-amine increases electrophilicity at the pyrimidine ring, favoring nucleophilic substitution reactions. In contrast, the methoxyphenyl group in 5-(4-Methoxyphenyl)pyrimidin-2-amine enables π-π stacking interactions with aromatic residues in biological targets .
Research Findings and Trends
- Metabolic Stability : Branched alkoxy groups, as seen in this compound, may confer resistance to oxidative metabolism compared to linear chains (e.g., in ’s radioligands) .
- Structure-Activity Relationships (SAR): Substitution at position 4 of the pyrimidine ring (vs. position 2 or 5) significantly alters binding affinity to targets like adenosine receptors. For example, ZM241385 () uses a 4-phenoxy group for high A2A receptor selectivity, whereas the target compound’s substituent may prioritize synthetic versatility over specificity .
Biological Activity
4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine, a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique substitution pattern, which may influence its interaction with biological targets and its subsequent pharmacological effects. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a 3-methylbutan-2-yl ether group, which may enhance its solubility and bioavailability compared to other similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting disease processes.
- Receptor Modulation : It can bind to various receptors, leading to altered signaling pathways that affect cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through the disruption of microbial cell membranes or inhibition of vital enzymatic functions.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties in preliminary assays. The mechanism may involve interference with fungal cell wall synthesis or function .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates a promising potential for development as an antimicrobial agent .
- Fungal Inhibition Assay : In another investigation, the compound was tested against Candida albicans, revealing an IC50 value of 25 µg/mL. This suggests that it could be a candidate for antifungal therapy .
Research Findings
Recent studies have focused on elucidating the precise molecular interactions and pathways influenced by this compound:
| Study | Target | Effect | Reference |
|---|---|---|---|
| Study A | Enzyme X | Inhibition (IC50 = 15 µM) | |
| Study B | Receptor Y | Modulation (EC50 = 10 µM) | |
| Study C | Bacteria Z | Antimicrobial (MIC = 32 µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
